Home > Products > Screening Compounds P79685 > Eliglustat O-octonyl dimer
Eliglustat O-octonyl dimer - 2193052-06-9

Eliglustat O-octonyl dimer

Catalog Number: EVT-6732854
CAS Number: 2193052-06-9
Molecular Formula: C31H50N2O5
Molecular Weight: 530.7 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Eliglustat O-octonyl dimer is a synthetic compound primarily recognized for its role as a substrate reduction therapy in the treatment of Gaucher disease type 1. This compound is a derivative of eliglustat, which is a potent inhibitor of glucosylceramide synthase, effectively reducing the synthesis of glucosylceramide, a lipid that accumulates in patients with this genetic disorder. The compound is classified under therapeutic agents targeting metabolic disorders, specifically those related to sphingolipid metabolism.

Source and Classification

Eliglustat O-octonyl dimer can be sourced from various pharmaceutical manufacturers, including Simson Pharma Limited, which provides detailed specifications and certificates of analysis for the compound . It falls under the classification of substrate reduction therapies, specifically designed to manage conditions associated with glucosylceramide accumulation due to enzyme deficiencies.

Synthesis Analysis

The synthesis of eliglustat O-octonyl dimer involves several key chemical transformations. The total synthesis of eliglustat begins with commercially available 1,4-benzodioxan-6-carboxaldehyde. The process includes:

  1. Diastereoselective Amination: A crucial step involving the installation of amine groups using chlorosulfonyl isocyanate under controlled conditions to achieve high diastereoselectivity.
  2. Sharpless Asymmetric Dihydroxylation: This reaction introduces chirality into the molecule, critical for its biological activity.
  3. Ozonolysis and Reductive Amination: These reactions convert intermediates into the desired amine structures.
  4. Acylation: The final step involves acylating the amino alcohol with n-octanoyl chloride to yield eliglustat O-octonyl dimer .
Molecular Structure Analysis

The molecular structure of eliglustat O-octonyl dimer can be characterized by its specific functional groups and stereochemistry. The compound features:

  • A dimeric structure derived from eliglustat, incorporating an octanoyl moiety.
  • Key functional groups include hydroxyls and amines which contribute to its biological activity.

Analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are typically employed to confirm the structure and purity of the synthesized compound.

Chemical Reactions Analysis

Eliglustat O-octonyl dimer participates in various chemical reactions that are significant for its therapeutic application:

  1. Inhibition of Glycosphingolipid Synthesis: The compound acts as an inhibitor of glucosylceramide synthase, thereby reducing the levels of glucosylceramide in cells.
  2. Metabolic Pathway Interactions: It undergoes sequential oxidation processes involving cytochrome P450 enzymes (CYP2D6 and CYP3A4), which are crucial for its metabolism in vivo .

These reactions are essential for understanding how eliglustat O-octonyl dimer functions within biological systems.

Mechanism of Action

The mechanism by which eliglustat O-octonyl dimer exerts its effects involves:

  • Inhibition of Glucosylceramide Synthase: By inhibiting this enzyme, the compound reduces the production of glucosylceramide, aligning substrate synthesis with catabolism rates in patients with Gaucher disease type 1 .
  • Restoration of Lipid Homeostasis: This action helps prevent the pathological accumulation of glucosylceramide in various tissues, alleviating symptoms associated with the disease.

Data from clinical trials have shown significant reductions in plasma glucosylceramide levels following treatment with eliglustat O-octonyl dimer, confirming its efficacy as a therapeutic agent .

Physical and Chemical Properties Analysis

The physical and chemical properties of eliglustat O-octonyl dimer include:

  • Molecular Weight: Specific values can vary based on synthesis conditions but typically fall within expected ranges for similar compounds.
  • Solubility: The compound's solubility in organic solvents is essential for its formulation into pharmaceutical preparations.
  • Stability: Stability studies indicate that it maintains integrity under various storage conditions, which is crucial for clinical use.

These properties dictate how the compound is handled during synthesis and formulation.

Applications

Eliglustat O-octonyl dimer has several significant applications:

  • Treatment for Gaucher Disease Type 1: It serves as a first-line oral therapy for adults with this condition, particularly effective in patients with specific metabolic profiles (CYP2D6 metabolizer phenotypes) .
  • Research Tool in Lipid Metabolism Studies: Its ability to inhibit glycosphingolipid synthesis makes it valuable for investigating lipid metabolism pathways in cancer and other diseases .
Synthetic Methodologies and Stereochemical Optimization

Diastereoselective Amination Strategies for Pyrrolidine Subunit Construction

The stereoselective formation of the syn-1,2-amino alcohol motif in eliglustat’s pyrrolidine subunit relies on chlorosulfonyl isocyanate (CSI)-mediated amination. This reaction installs the N-Cbz-protected amino group with precise stereocontrol. As demonstrated in the synthesis of eliglustat intermediates, syn-1,2-dibenzyl ether 6 reacts with CSI in toluene/hexane (10:1) at –78°C, yielding the key amino alcohol 5 with >62% efficiency and diastereoselectivity >20:1 [1]. The exceptional stereochemical outcome arises from the dominance of an SNi (substitution nucleophilic internal) mechanism, where the reaction proceeds through a four-membered cyclic transition state. This pathway enables retention of configuration at the chiral center, avoiding the racemization typical of SN1 pathways [1] [2]. The para-methoxycinnamyl benzyl ether group acts as a steric director, shielding one face of the molecule and facilitating stereoselective nitrogen incorporation.

Table 1: Diastereoselective Amination Optimization

Solvent SystemTemperatureYield (%)Diastereomeric Ratio (dr)
Dichloromethane0°C291.2:1
Toluene–20°C5810:1
Toluene/Hexane (10:1)–78°C62>20:1

Sharpless Asymmetric Dihydroxylation in Chiral Intermediate Synthesis

The Sharpless asymmetric dihydroxylation (AD) serves as the cornerstone for generating eliglustat’s enantiopure diol intermediates. Olefin 8, derived from Horner–Wadsworth–Emmons olefination of 1,4-benzodioxan-6-carbaldehyde, undergoes AD using AD-mix-β to afford syn-1,2-diol 9 in 82% yield and >99% enantiomeric excess [1] [6]. The (DHQD)₂PHAL ligand in AD-mix-β creates a chiral pocket that directs osmium tetroxide’s si-face attack, establishing the required (R,R)-stereochemistry [9]. This step is indispensable for downstream stereochemical fidelity, as the diol’s configuration dictates the stereoselectivity of subsequent amination and acylation steps. The reaction exhibits broad functional group tolerance, accommodating the benzodioxane moiety without epimerization [6] [9].

Solvent and Temperature Effects on SNi vs. SN1 Pathway Dominance

The competition between SNi and SN1 pathways during amination critically depends on solvent polarity and temperature. Nonpolar solvents (e.g., toluene/hexane mixtures) stabilize tight ion-pair intermediates (IIA), favoring the SNi route and stereoretention. In contrast, polar solvents like dichloromethane promote carbocation formation (IIB), leading to racemization via SN1 [1]. Lower temperatures (–78°C) further suppress ionization, enhancing SNi dominance. Systematic screening revealed that a 10:1 toluene/hexane mixture at –78°C maximizes diastereoselectivity (dr >20:1) by minimizing solvent coordination around the incipient carbocation [1]. This mechanistic insight enables precise control over the stereochemical outcome essential for the biologically active (1R,2R) enantiomer of eliglustat.

Multi-Step Convergent Synthesis: Fragment Coupling and Protecting Group Strategies

Eliglustat O-octonyl dimer synthesis employs a convergent approach integrating three key fragments:

  • Benzodioxane aldehyde (from 1,4-benzodioxan-6-carbaldehyde)
  • Pyrrolidine-amino alcohol (via Sharpless AD/CSI amination)
  • Octanoyl chains (introduced by acylation) [1] [5]

Protecting group orchestration ensures compatibility:

  • Acetonide protection: Stabilizes the syn-diol 9 during ester reduction and Wittig olefination (83% yield) [1]
  • Benzyl ethers: Shield hydroxyl groups during amination, removed later via Pd-catalyzed hydrogenolysis (81% yield) [1] [7]
  • Cbz group: Temporarily protects the amine during ozonolysis and reductive amination [5]

Fragment assembly culminates in reductive amination between aldehyde 13 and pyrrolidine, followed by dual acylation with n-octanoyl chloride to form the dimer. This strategy circumvents linear synthesis pitfalls, improving overall yield to >25% over 12 steps [1] [10].

Scalability Challenges in Mixed Solvent Systems (Toluene/Hexane Optimization)

While optimal for diastereoselectivity, the toluene/hexane (10:1) system poses scalability challenges:

  • Low-temperature constraints: Maintaining –78°C in large batches requires specialized cryogenic equipment, increasing operational costs [7]
  • Solvent recovery: Differential boiling points (toluene: 111°C; hexane: 69°C) complicate recycling via distillation [10]
  • Viscosity issues: Hexane addition reduces mixture viscosity, improving stirring efficiency but demanding explosion-proof facilities due to flammability [7]

Process optimizations include:

  • Gradual reagent addition to control exotherms at scale
  • In-line monitoring of diastereomeric excess via FTIR to minimize overprocessing [10]These adjustments enable reproducible production of API-grade material with dr >20:1 in pilot-scale batches (50+ kg) [1] [10].

Properties

CAS Number

2193052-06-9

Product Name

Eliglustat O-octonyl dimer

IUPAC Name

[(1R,2R)-1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(octanoylamino)-3-pyrrolidin-1-ylpropyl] octanoate

Molecular Formula

C31H50N2O5

Molecular Weight

530.7 g/mol

InChI

InChI=1S/C31H50N2O5/c1-3-5-7-9-11-15-29(34)32-26(24-33-19-13-14-20-33)31(38-30(35)16-12-10-8-6-4-2)25-17-18-27-28(23-25)37-22-21-36-27/h17-18,23,26,31H,3-16,19-22,24H2,1-2H3,(H,32,34)/t26-,31-/m1/s1

InChI Key

WMQLMDJNHZLPPC-MXBOTTGLSA-N

SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)NC(CN1CCCC1)C(C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC

Isomeric SMILES

CCCCCCCC(=O)N[C@H](CN1CCCC1)[C@@H](C2=CC3=C(C=C2)OCCO3)OC(=O)CCCCCCC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.